Immucillins, 17 - 1219216-83-7

Immucillins, 17

Catalog Number: EVT-13519130
CAS Number: 1219216-83-7
Molecular Formula: C11H14N4O4
Molecular Weight: 266.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Immucillin-G is synthesized through various chemical processes, often involving complex organic reactions. It falls under the category of small molecules and is classified as an experimental drug with significant implications in pharmacology. The compound's structure can be represented by the chemical formula C11H15N5O4C_{11}H_{15}N_{5}O_{4}, highlighting its complex molecular architecture .

Synthesis Analysis

Methods and Technical Details

The synthesis of Immucillin-G involves several key steps, primarily utilizing reactions that modify existing compounds to achieve the desired molecular structure. One notable method includes the use of a Mannich reaction, where 9-deazahypoxanthine is reacted with various aldehydes and amines to produce acyclic analogues. The synthesis pathway typically includes:

  1. Formation of Acyclic Analogues: Starting materials are reacted under controlled conditions to yield intermediates that can be further modified.
  2. Deprotection Steps: Protecting groups are removed through acid-catalyzed hydrolysis or hydrogenolysis to yield the final product.
  3. Purification: The crude product is purified using techniques such as solvent extraction and chromatography to isolate Immucillin-G in a suitable form for analysis .
Molecular Structure Analysis

Structure and Data

Immucillin-G features a complex molecular structure that can be represented using various chemical notation systems. Its IUPAC name is 2-amino-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one. The compound's three-dimensional structure can be visualized using molecular modeling software, revealing critical interactions that contribute to its biological activity.

Key structural data include:

  • Molecular Weight: Approximately 281.27 g/mol
  • Solubility: Water solubility is reported at 3.54 mg/mL
  • Polar Surface Area: 155.99 Ų
  • Hydrogen Bond Donors/Acceptors: Seven each .
Chemical Reactions Analysis

Reactions and Technical Details

Immucillin-G undergoes various chemical reactions that facilitate its role as an enzyme inhibitor. Notably, it acts as a transition-state analogue for purine nucleoside phosphorylase by mimicking the enzyme's substrate during catalysis. This ability allows it to bind tightly to the enzyme, effectively inhibiting its activity.

Key reactions include:

  • Mannich Reaction: Used to synthesize intermediate compounds that lead to Immucillin-G.
  • Hydrolysis and Hydrogenolysis: Employed in deprotecting steps during synthesis.
    These reactions are essential for modifying functional groups and achieving the desired pharmacological properties .
Mechanism of Action

Process and Data

The mechanism of action of Immucillin-G primarily involves its interaction with purine nucleoside phosphorylase. By mimicking the transition state of the enzyme's natural substrate, Immucillin-G binds with high affinity, effectively blocking the enzyme's active site and preventing it from catalyzing its normal reaction.

This inhibition leads to:

  • Disruption of purine metabolism in target cells.
  • Potential applications in treating diseases where purine metabolism is dysregulated, such as certain cancers and viral infections .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Immucillin-G exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • State: Solid
  • Water Solubility: 3.54 mg/mL
  • LogP (octanol-water partition coefficient): -2 (indicating high hydrophilicity)
  • pKa Values: Strongest acidic pKa at 11.06; strongest basic pKa at 7.93
    These properties suggest that Immucillin-G has favorable characteristics for interaction with biological targets while maintaining stability under physiological conditions .
Applications

Scientific Uses

Immucillin-G has significant potential in various scientific applications:

  1. Antiviral Research: It has shown activity against several viral pathogens by inhibiting their replication mechanisms.
  2. Cancer Therapy: By targeting purine metabolism, Immucillin-G may serve as a therapeutic agent in specific types of cancer.
  3. Antibiotic Development: Its specificity against certain bacterial enzymes positions it as a promising candidate for developing new antibiotics .
Synthetic Methodologies and Structural Optimization

Transition State Analog Design in Immucillin Synthesis

Immucillins exemplify the application of transition state theory to inhibitor design. These compounds mimic the dissociative ribooxacarbenium ion transition state characteristic of N-ribosyltransferase reactions, particularly purine nucleoside phosphorylase (PNP)-catalyzed phosphorolysis [1] [9]. The prototypical Immucillin-H (ImmH) incorporates a pyrrolidine iminosugar moiety linked via a stable C-C bond to 9-deazahypoxanthine, enabling protonation of the imino nitrogen under physiological conditions to emulate the cationic transition state geometry [1] [7].

Structural refinements yielded successive generations with enhanced binding:

  • First-generation (ImmH, Ki = 56 pM against human PNP) featured a ribocation-mimicking pyrrolidine [9]
  • Second-generation DADMe-ImmH introduced a methylene-bridged design (Ki = 8.5 pM), better approximating the late dissociative transition state through increased distance between the iminoribitol and purine base [1] [3]
  • Third-generation acyclic derivatives (e.g., SerMe-ImmG, Ki = 2.1 pM) achieved femtomolar affinity via conformational flexibility that optimizes active-site complementarity [1] [3]

Table 1: Evolution of Immucillin Inhibitors Against Human PNP

GenerationRepresentative CompoundStructural FeatureKᵢ (pM)
FirstImmucillin-H (1)Pyrrolidine-iminosugar56
SecondDADMe-Immucillin-H (3)Methylene-bridged8.5
ThirdSerMe-Immucillin-G (8)Acyclic hydroxylated2.1
ThirdDATMe-Immucillin-G (9)Acyclic branched3.4

Crystallographic analyses confirm that hydroxyl positioning in these analogues replicates substrate interactions with catalytic residues (Asn243 in human PNP), with picomolar inhibitors forming optimal hydrogen-bonding networks [1] [3].

Acyclic Derivatives and Pyrrolidine Ring Modifications

Replacement of the rigid pyrrolidine ring with flexible acyclic chains marked a breakthrough in potency optimization. The strategic deployment of hydroxylated alkylamino groups enabled conformational adaptability while preserving transition state mimicry:

  • SerMe-ImmG (8) and DATMe-ImmG (9), synthesized via reductive amination of serinol or tris(hydroxymethyl)aminomethane (TRIS) with protected 9-deazaguanine aldehydes, exhibited Ki values of 2.1 pM and 3.4 pM, respectively—the highest PNP affinities reported to date [1] [3]
  • Linear triol derivatives (e.g., compound 12) were synthesized through periodate oxidation/reduction of protected ImmH, demonstrating that acyclic immucillins retain oral bioavailability and extended target residence times despite structural simplification [1] [6]
  • Azetidine-based scaffolds (e.g., compound 7, Ki = 229 pM) provided constrained four-membered ring alternatives, though with reduced potency compared to flexible acyclic counterparts [9]

The conformational plasticity of acyclic derivatives allows dynamic adjustment within the PNP active site, with molecular dynamics simulations confirming that potent inhibitors adopt geometries superimposable with the transition state conformation of natural substrates [3]. This flexibility circumvents the entropic penalty typically associated with rigid scaffolds, explaining their enhanced binding.

Stereochemical Considerations in Enantiomer Synthesis

Stereochemistry profoundly influences Immucillin bioactivity, necessitating chiral synthetic approaches for enantiomerically pure inhibitors. Key strategies include:

  • Chiral pool utilization: D- and L-tartrate esters (48–51) served as precursors for diastereoselective synthesis of all four stereoisomers of DATMe-ImmH derivatives. Reductive amination with aldehyde 44 yielded chiral intermediates 52–55, followed by borohydride reduction to triols 56–59 and deprotection to afford target immucillins [1] [3].
  • Enantiomeric activity profiling: The (5S,6R)-configured DATMe-ImmG (9) exhibited 2–3-fold greater potency than its enantiomer, emphasizing the stereospecificity of PNP’s catalytic pocket [1] [9].
  • Conformationally restricted biomimetics: Recent syntheses of piperidine nucleosides (e.g., compounds 3, 4) explored six-membered ring systems locked in the bioactive (^1)C(_4) conformation to mimic the transition-state-binding pose of pyrrolidine-based Immucillins [10].

Table 2: Synthetic Approaches to Chiral Immucillins

Chiral SourceTarget CompoundKey Synthetic StepsStereochemical Outcome
D-Diethyl tartrate(5S,6R)-DATMe-ImmG (9)Reductive amination → LiBH₄ reduction → DeprotectionHighest affinity isomer
L-Diethyl tartrate(5R,6S)-DATMe-ImmGAs aboveLower affinity enantiomer
D-GulonolactoneImmucillin-H (1)Mannich reaction with 9-deazahypoxanthineNatural configuration
(R)-Garner aldehydePiperidine nucleosidesEpoxide ring-opening with nucleobases(^1)C(_4) conformation

The synthetic inaccessibility of certain stereoisomers via Mannich reactions (e.g., failures in synthesizing 10 and 16) further underscores the dependence of successful synthesis on precise stereochemical control [3].

Comparative Analysis of Deazahypoxanthine vs. Deazaguanine Analogues

Nucleobase modification significantly modulates inhibitor potency and therapeutic applicability:

  • Deazaguanine derivatives (e.g., Immucillin-G, SerMe-ImmG) consistently demonstrate 2–3-fold greater PNP affinity than corresponding deazahypoxanthine analogues (Immucillin-H, SerMe-ImmH). This enhancement arises from additional hydrogen-bonding interactions involving the C2-amino group and enzyme residues (e.g., Glu201 and Asn243 in human PNP) [1] [8].
  • Synthetic accessibility trade-offs: While deazaguanine immucillins exhibit superior Ki values, their complex synthesis from expensive precursors diminishes cost-effectiveness. Deazahypoxanthine derivatives remain preferred for clinical development due to more straightforward scale-up processes [1] [9].
  • Therapeutic implications: Deazaguanine-based DADMe-ImmG (BCX4945, Ki = 7 pM) demonstrated efficacy in primate malaria models by concurrently inhibiting both Plasmodium falciparum PNP (Ki = 890 pM) and human PNP. However, deazahypoxanthine-based forodesine (ImmH) received clinical approval for T-cell lymphoma, validating its therapeutic robustness despite marginally lower enzymatic affinity [6] [9].

Table 3: Nucleobase Influence on Immucillin Performance

ParameterDeazahypoxanthine AnaloguesDeazaguanine AnaloguesFunctional Consequence
RepresentativeImmH (1), SerMe-ImmH (10)ImmG (2), SerMe-ImmG (8)N/A
Kᵢ Range (pM)5.2–562.1–422–3-fold affinity gain
H-bond Donors1 (N1-H)2 (N1-H, C2-NH₂)Enhanced active-site anchoring
Synthetic ComplexityModerateHighCost-effectiveness advantage for deazahypoxanthines
Clinical StatusApproved (T-cell lymphoma)Preclinical (malaria)Therapeutic validation of deazahypoxanthine platform

Recent investigations into Leishmania nucleoside hydrolase inhibition revealed that ImmA and ImmH (deazahypoxanthines) exhibit nanomolar Kᵢ values (0.080 μM and 0.019 μM, respectively) and potent antiparasitic activity, further demonstrating the versatility of this nucleobase configuration beyond PNP inhibition [8].

Concluding Remarks

The strategic optimization of Immucillins—spanning transition state mimicry, conformational flexibility, stereochemical precision, and nucleobase engineering—has yielded inhibitors with femtomolar affinities and diverse therapeutic applications. The progression from rigid pyrrolidine scaffolds to flexible acyclic architectures exemplifies how conformational adaptability enhances target complementarity. Meanwhile, stereochemical fidelity remains paramount for maintaining the geometric precision required for transition state mimicry. Although deazaguanine derivatives offer marginally superior enzyme affinity, synthetic pragmatism favors deazahypoxanthines for clinical translation. These molecular innovations collectively underscore the power of structure-guided design in developing enzyme inhibitors that achieve unprecedented potency through precise emulation of fleeting transition states.

Properties

CAS Number

1219216-83-7

Product Name

Immucillins, 17

IUPAC Name

7-[3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)

InChI Key

IWKXDMQDITUYRK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.